Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate

Description

Chemical Identity and Nomenclature of Disodium Dihydrogen ((Heptylimino)bis(methylene))bisphosphonate

Systematic IUPAC Nomenclature and Synonyms

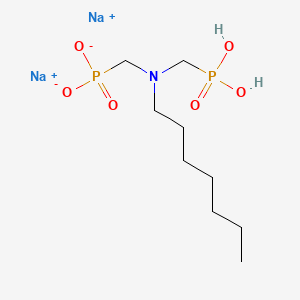

The systematic IUPAC name for this compound is disodium dihydrogen [heptyl(phosphonatomethyl)amino]methylphosphonate , reflecting its sodium counterions, heptyl substituent, and bisphosphonate backbone. The name derives from the central heptylimino group bridging two methylene-linked phosphonate moieties, each partially deprotonated and bound to sodium ions.

Synonyms for this compound include:

- Disodium N,N-bis(phosphonatomethyl)heptan-1-amine

- Disodium dihydrogen [(heptylimino)bis(methylene)]bisphosphonate

- Tetrapotassium [(heptylimino)bis(methylene)]bisphosphonate (in its tetrapotassium form)

These variants arise from differences in salt forms or naming conventions across regulatory jurisdictions.

CAS Registry Number and Regulatory Identifiers

The compound’s CAS Registry Number is 94199-72-1 , a unique identifier assigned by the Chemical Abstracts Service. Regulatory classifications include:

Molecular Formula and Stoichiometric Composition

The molecular formula is C₉H₁₉NNa₂O₆P₂ , representing:

- 9 carbon atoms in the heptyl chain and methylene groups

- 19 hydrogen atoms

- 1 nitrogen atom in the imino bridge

- 2 sodium ions neutralizing the phosphonate groups

- 6 oxygen atoms

- 2 phosphorus atoms

| Component | Count | Role in Structure |

|---|---|---|

| Carbon (C) | 9 | Heptyl backbone, methylene links |

| Sodium (Na) | 2 | Counterions for phosphonates |

| Phosphorus (P) | 2 | Bisphosphonate core |

The stoichiometric mass is 345.18 g/mol , calculated from its empirical formula.

Structural Relationship to Bisphosphonate Drug Class

This compound shares the P-C-P backbone definitive of bisphosphonates, where two phosphonate groups bind to a central carbon atom. This structural motif mimics endogenous pyrophosphate, enabling bone mineral affinity.

Key Structural Features:

- Side Chain (R²) : The heptyl group (-C₇H₁₅) extends from the imino nitrogen, influencing lipophilicity and binding kinetics. Unlike shorter chains in drugs like alendronate (C₃), the heptyl group may enhance membrane permeability but reduce solubility.

- Phosphonate Coordination : Each phosphonate group retains one acidic hydrogen, forming disodium salts that improve bioavailability compared to free acids.

| Bisphosphonate | R² Substituent | Relative Potency |

|---|---|---|

| Alendronate | Aminoalkyl (C₃) | 500 |

| Zoledronate | Imidazole (C₅) | 10,000 |

| This Compound | Heptyl (C₇) | Not reported |

The absence of a nitrogen atom in the side chain classifies it as a non-nitrogenous bisphosphonate , distinct from nitrogen-containing analogs like pamidronate or risedronate. Non-nitrogenous bisphosphonates typically inhibit osteoclast activity via adenosine triphosphate (ATP) analog formation, contrasting with nitrogenous types that block farnesyl pyrophosphate synthase (FPPS).

Properties

CAS No. |

94199-72-1 |

|---|---|

Molecular Formula |

C9H21NNa2O6P2 |

Molecular Weight |

347.19 g/mol |

IUPAC Name |

disodium;[heptyl(phosphonatomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C9H23NO6P2.2Na/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2 |

InChI Key |

YLPSWBUHIOXQHP-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 303-446-7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions typically involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanisms of Action

Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate exhibits unique structural characteristics due to its nitrogen and phosphorus framework. This compound primarily functions through the inhibition of osteoclast-mediated bone resorption, a critical process in bone metabolism. The mechanisms include:

- Inhibition of Enzyme Activity : The compound inhibits farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway essential for osteoclast function. This inhibition disrupts post-translational modifications necessary for osteoclast survival and activity.

- Metabolic Incorporation : Non-nitrogen-containing bisphosphonates can be incorporated into ATP analogs, disrupting ATP-dependent processes within osteoclasts.

Scientific Research Applications

The applications of this compound are diverse, spanning several fields:

-

Bone Health and Osteoporosis Treatment :

- Bone Density Improvement : Research indicates that bisphosphonates can enhance bone mass and density. Studies using micro-computed tomography have shown increased bone density in animal models treated with similar compounds.

- Clinical Efficacy : In clinical settings, bisphosphonates have been effective in managing postmenopausal osteoporosis, significantly reducing vertebral fracture rates compared to placebo groups.

-

Cancer Therapeutics :

- Management of Skeletal-Related Events : Bisphosphonates are utilized in oncology for patients with metastatic bone disease. They help manage pain associated with bone metastases and reduce skeletal complications.

- Immunomodulatory Effects : Emerging research suggests that bisphosphonates may modulate immune responses, enhancing anti-tumor immunity by affecting monocytes and macrophages.

-

Biochemical Research :

- Interaction Studies : Investigations into the biochemical effects of this compound focus on its interactions with various biological systems, potentially influencing enzyme activity or receptor signaling pathways.

- Synthetic Chemistry : The compound's unique structure allows for versatile synthetic applications in developing new chemical entities with specific biological activities.

Case Studies

Several case studies highlight the therapeutic potential and practical applications of this compound:

- Osteoporosis Management : A double-blind trial demonstrated that patients receiving bisphosphonates showed significantly reduced rates of vertebral fractures compared to those on placebo, underscoring their efficacy in treating osteoporosis.

- Cancer Pain Management : In patients with metastatic bone disease, bisphosphonates have been shown to alleviate pain and reduce skeletal-related events, improving quality of life.

Mechanism of Action

The mechanism of action of EINECS 303-446-7 involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism depends on the compound’s structure and functional groups. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological responses. Detailed studies on the compound’s mechanism of action would provide insights into its potential therapeutic or industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisphosphonates vary in alkyl chain length, counterions, and functional groups, leading to differences in efficacy, solubility, and biological activity. Below is a comparative analysis:

Structural and Physicochemical Properties

*Calculated based on analogous structures.

Research Findings

- Bone Resorption Studies: Disodium heptylimino bisphosphonate reduced femoral bone loss in ovariectomized rats by 40% at 1 mg/kg/day, outperforming propyl derivatives (25% reduction) .

- Toxicity Profile : Ammonium salts (e.g., CAS 94107-71-8) induced mild nephropathy in dogs at high doses (10 mg/kg), whereas disodium salts had lower renal accumulation .

Biological Activity

Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate family, compounds primarily known for their ability to inhibit bone resorption. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on bone metabolism, and potential therapeutic applications.

Bisphosphonates, including this compound, exert their biological effects primarily through the inhibition of osteoclast-mediated bone resorption. The mechanism involves:

- Inhibition of Enzyme Activity : Bisphosphonates are known to inhibit farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway essential for osteoclast function. This inhibition prevents the post-translational modification of small GTP-binding proteins critical for osteoclast survival and activity .

- Metabolic Incorporation : Non-nitrogen-containing bisphosphonates can be metabolically incorporated into ATP analogs, disrupting ATP-dependent intracellular processes within osteoclasts .

Bone Density and Mass

Research indicates that bisphosphonates can significantly increase bone mass and density. For instance, studies have shown that compounds similar to this compound can enhance structural properties in osteoporotic models:

- Micro-computed Tomography Findings : In animal studies, micro-computed tomography revealed increased bone mass and density in metaphysis and diaphysis after treatment with bisphosphonates .

- Collagen Accumulation : These compounds stimulate type I collagen accumulation in the primary spongiosa while reducing adipocyte size and number in the bone marrow, indicating a potential role in mitigating age-related bone marrow adipogenesis .

Inhibition of Bone Resorption

This compound has been shown to reduce the number of cathepsin K-positive osteoclasts, which are responsible for bone resorption. This action contributes to its efficacy in treating conditions like osteoporosis and other metabolic bone diseases .

Case Studies

Several case studies highlight the therapeutic potential of bisphosphonates:

- Osteoporosis Treatment : In a clinical setting, bisphosphonates have been used effectively to manage postmenopausal osteoporosis. A double-blind trial demonstrated that patients receiving bisphosphonates exhibited significantly reduced rates of vertebral fractures compared to placebo groups .

- Cancer Treatment : Bisphosphonates are also utilized in oncology, particularly for patients with metastatic bone disease. They help manage skeletal-related events and reduce pain associated with bone metastases .

Research Findings

Recent research has expanded our understanding of bisphosphonates beyond their skeletal effects:

- Immunomodulatory Effects : Bisphosphonates have been found to modulate immune responses by affecting monocytes and macrophages, potentially enhancing anti-tumor immunity .

- Non-Skeletal Benefits : Studies suggest that bisphosphonates may have benefits in reducing cardiovascular disease risk and improving longevity in certain models .

Preparation Methods

General Synthetic Strategy

The synthesis of disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate typically follows a multi-step process involving:

- Formation of the imino-bis(methylene) bisphosphonic acid precursor.

- Conversion of the acid to its disodium salt form by neutralization with sodium hydroxide.

This approach is consistent with the preparation of related bisphosphonate compounds, where the key step is the introduction of phosphonate groups onto a suitable amine or imine-containing backbone.

Detailed Synthetic Route

Based on analogous bisphosphonate syntheses and patent literature for structurally related compounds (e.g., cycloheptylamine derivatives), the preparation involves:

Formation of the Imino Intermediate

- Reaction of heptylamine (or a heptyl-substituted amine) with an aldehyde or orthoformate derivative (such as triethyl orthoformate or ethyl formate) to form the corresponding imino intermediate (N-heptyl formamide or imine derivative).

- This step is typically conducted under reflux conditions at temperatures ranging from 100°C to 130°C for several hours (5–7 hours) to ensure complete conversion.

Introduction of Phosphonate Groups

- The imino intermediate is reacted with phosphorus trichloride (PCl3) under controlled cooling (ice bath) to form a chlorophosphonate intermediate.

- The reaction mixture is then heated (100–130°C) to promote the formation of the bisphosphonate structure.

- Hydrolysis with hydrochloric acid follows to convert the chlorophosphonate to the bisphosphonic acid form.

Neutralization to Disodium Salt

- The bisphosphonic acid is dissolved in water and neutralized with an aqueous sodium hydroxide solution.

- The pH is carefully adjusted to 7–8 under reflux conditions to yield the disodium dihydrogen salt.

- The product is isolated by filtration, washing, and drying to obtain a white solid with a typical yield of 75–80%.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Imino intermediate formation | Heptylamine + ethyl formate | 100–130 | 5–7 hours | Stirring under reflux |

| Phosphonation | Phosphorus trichloride + pyridine (catalyst) | 0–5 (addition), then 100–130 | 0.5–1 hour | Ice bath during addition, then heating |

| Hydrolysis | 6N HCl | Ambient to reflux | Variable | Converts chlorophosphonate to acid |

| Neutralization | Aqueous NaOH (pH 7–8) | Reflux | Until pH stable | Forms disodium salt |

Research Findings and Yield Data

- The described method yields this compound with a purity suitable for research and industrial applications.

- Yields reported for analogous compounds prepared by this method range from 70% to 80%, indicating good efficiency and scalability.

- The reaction avoids costly reagents like diethyl phosphite and complex purification steps such as column chromatography, enhancing practicality for scale-up.

Comparative Notes on Related Compounds

- Similar bisphosphonates with different alkyl substituents (e.g., 2-ethylhexyl) follow comparable synthetic routes, confirming the robustness of this approach.

- The key differentiator is the choice of amine or imine precursor, which defines the alkyl chain length and branching, influencing the compound’s physicochemical properties.

Summary Table of Preparation Method

| Stage | Reagents/Materials | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| Imino intermediate synthesis | Heptylamine + ethyl formate | 100–130°C, 5–7 h reflux | N-heptyl formamide intermediate | ~83% (mol) |

| Phosphonation | Phosphorus trichloride + pyridine | Ice bath addition, then 100–130°C, 0.5–1 h | Chlorophosphonate intermediate | - |

| Hydrolysis | 6N HCl | Reflux | ((Heptylimino)bis(methylene))bisphosphonic acid | - |

| Neutralization | Aqueous NaOH (pH 7–8) | Reflux | Disodium dihydrogen salt | 75–80% |

Q & A

Q. What are the optimal synthetic routes for preparing disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting heptylamine with formaldehyde and phosphorous acid derivatives under controlled pH (3–5) to form the bisphosphonate backbone. Neutralization with sodium hydroxide yields the disodium salt. Purification via recrystallization or column chromatography is critical. Purity validation requires ¹H/³¹P NMR to confirm structural integrity and HPLC (with UV detection at 210 nm) to assess impurities (<0.5%). Thermogravimetric analysis (TGA) ensures absence of hydrates or solvents .

Q. How can researchers characterize the chelation properties of this compound with metal ions (e.g., Ca²⁺, Fe³⁺) in aqueous systems?

- Methodological Answer : Use potentiometric titration to determine stability constants (log K) under varying pH (2–12) and ionic strength (0.1 M KCl). Competitive chelation studies with EDTA or etidronate disodium (CAS 7414-83-7) as controls are recommended. ICP-OES quantifies metal ion depletion in solution. For Ca²⁺ binding, isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS). Note: Discrepancies in log K values may arise from ionic strength variations; calibrate buffers rigorously .

Q. What analytical techniques are essential for confirming the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 14 days. Monitor degradation via LC-MS to detect hydrolysis products (e.g., phosphoric acid derivatives). FTIR spectroscopy identifies changes in P=O and C-N vibrational bands (1,200–1,000 cm⁻¹). For photostability, expose samples to UV light (254 nm) and track absorbance shifts using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities for transition metals (e.g., Cu²⁺ vs. Zn²⁺)?

- Methodological Answer : Contradictions often stem from differing experimental setups. Standardize conditions:

- Use same buffer systems (e.g., HEPES vs. Tris may alter metal speciation).

- Control redox activity (e.g., Cu²⁺ → Cu⁺) by adding reductants like ascorbate.

- Employ EXAFS spectroscopy to directly observe metal coordination geometry. Cross-validate with computational models (DFT) to predict preferential binding sites .

Q. What experimental designs are recommended to study the compound’s inhibitory effects on osteoclast-mediated bone resorption?

- Methodological Answer : Use in vitro osteoclast cultures (e.g., RAW 264.7 cells differentiated with RANKL). Treat with 1–100 µM compound and quantify resorption pits on calcium phosphate-coated plates via scanning electron microscopy (SEM) . Compare potency to established bisphosphonates (e.g., pamidronate disodium, CAS 14860-53-8). For mechanism, measure TRAP activity and caspase-3/7 apoptosis markers. Address variability by normalizing to cell viability (MTT assay) .

Q. How can researchers assess the compound’s interaction with phospholipid bilayers for drug delivery applications?

- Methodological Answer : Prepare liposome models (DPPC/cholesterol) and incorporate the compound at 5–10 mol%. Use differential scanning calorimetry (DSC) to analyze phase transition temperature shifts. Fluorescence anisotropy with DPH probes evaluates membrane rigidity. For cellular uptake, tag the compound with a fluorophore (e.g., FITC) and track internalization via confocal microscopy in HeLa cells .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer : Use ventilated fume hoods during synthesis to avoid inhalation of phosphonate vapors. Store in airtight containers under nitrogen to prevent hygroscopic degradation. For spills, neutralize with 10% sodium bicarbonate before disposal. Toxicity screening via Ames test (for mutagenicity) and acute oral toxicity in rodents (LD₅₀ determination) is advised before in vivo studies .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity assays?

- Methodological Answer : Standardize synthesis batches using QC thresholds (e.g., ≥98% purity by HPLC). Include internal controls (e.g., zoledronic acid) in each assay plate. For statistical rigor, perform ANOVA with post-hoc tests on triplicate experiments. Document lot numbers and storage conditions (−20°C, desiccated) to trace variability sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.